BenchChemオンラインストアへようこそ!

48740 RP

PAF Antagonist Platelet Activation Functional Selectivity

48740 RP (RP-55778, CAS 93363-11-2) is a pyrrolo[1,2-c]thiazole derivative that acts as a selective, competitive antagonist of the platelet-activating factor (PAF) receptor. It was the first non-lipid synthetic PAF receptor antagonist discovered, establishing a novel chemical class for probing PAF-mediated pathophysiology.

Molecular Formula C12H11N3OS
Molecular Weight 245.30 g/mol
CAS No. 93363-11-2
Cat. No. B1195584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name48740 RP
CAS93363-11-2
Synonyms3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide
48740 RP
48740RP
RP 48740
RP 55778
RP 55779
RP-48740
RP-55778
RP-55779
Molecular FormulaC12H11N3OS
Molecular Weight245.30 g/mol
Structural Identifiers
SMILESC1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N
InChIInChI=1S/C12H11N3OS/c13-11(16)9-3-5-15-10(9)7-17-12(15)8-2-1-4-14-6-8/h1-6,12H,7H2,(H2,13,16)
InChIKeyARFOASMERCHFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

48740 RP (CAS 93363-11-2): A Prototypical PAF Receptor Antagonist for Inflammation and Thrombosis Research


48740 RP (RP-55778, CAS 93363-11-2) is a pyrrolo[1,2-c]thiazole derivative that acts as a selective, competitive antagonist of the platelet-activating factor (PAF) receptor [1]. It was the first non-lipid synthetic PAF receptor antagonist discovered, establishing a novel chemical class for probing PAF-mediated pathophysiology [2]. Unlike earlier lipid-based PAF antagonists such as CV 3988, 48740 RP offers a distinct chemical scaffold that enables structure-activity relationship (SAR) studies and has served as the chemical starting point for the development of more potent analogs like RP 59227 [3].

Why 48740 RP Cannot Be Replaced by Other PAF Antagonists in Specialized Research


While numerous PAF antagonists exist, 48740 RP possesses a unique combination of properties that make it irreplaceable for certain investigations. It is not interchangeable with other in-class compounds due to critical differences in selectivity, potency, pharmacokinetics, and chemical scaffold. For instance, its linear pharmacokinetics and ex vivo I50 value of 2.3 mg/L in human volunteers [1] provide a well-characterized baseline that is not shared by all PAF antagonists. Furthermore, its specific chemical structure defines the pyrrolo[1,2-c]thiazole family [2], and its functional selectivity differs from antagonists like BN 52021 or WEB 2086 in key models [3]. Substituting 48740 RP with a seemingly similar compound risks introducing variables related to off-target effects, differential tissue distribution, or non-competitive binding mechanisms that can compromise experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence: 48740 RP vs. Key PAF Antagonist Comparators


Functional Selectivity: 48740 RP is a More Selective PAF Antagonist than BN 52021 in Platelet Activation Models

In a direct head-to-head comparison, 48740 RP demonstrated a different functional profile compared to the ginkgolide B-derived PAF antagonist BN 52021. While both compounds inhibited PAF-acether-induced platelet activation and bronchoconstriction, 48740 RP showed a greater degree of selectivity against the effects of PAF structural analogues. Specifically, 48740 RP exhibited a more pronounced ability to block the actions of certain PAF analogs than BN 52021 at equivalent doses, suggesting a distinct interaction with the PAF receptor or a different functional antagonism profile [1].

PAF Antagonist Platelet Activation Functional Selectivity BN 52021

Ex Vivo Human Pharmacodynamics: 48740 RP Exhibits Linear PK and Defined I50 for PAF-Induced Platelet Aggregation

A clinical study in healthy male volunteers established that 48740 RP demonstrates linear pharmacokinetics after single and repeated doses and causes a stable, dose-dependent inhibition of ex vivo PAF-induced platelet aggregation. The effect displays a sigmoidal relationship with plasma drug concentration, characterized by an I50 value of 2.3 ± 0.3 mg/L. This inhibition was found to be reversible, disappearing within 24 hours even after seven days of repeated dosing, and was not associated with any adverse reactions [1].

PAF Antagonist Platelet Aggregation Pharmacokinetics Human Volunteer Study

In Vivo Target Engagement: 48740 RP Prevents PAF-Induced Bronchoconstriction Without Affecting Other Mediators

In anesthetized guinea-pigs, 48740 RP at a dose of 3 mg/kg i.v. selectively antagonized bronchoconstriction induced by PAF-acether. Critically, it did not affect bronchoconstriction elicited by acetylcholine, histamine, serotonin, the thromboxane A2 analogue U-46,619, or arachidonic acid. Higher doses were required to block PAF-induced thrombocytopenia and leukopenia (10 mg/kg i.v.) and the effects of aerosolized PAF (30 mg/kg i.v.) [1]. This demonstrates a dose-dependent, selective in vivo blockade of the PAF receptor.

PAF Antagonist In Vivo Selectivity Bronchoconstriction Guinea-pig Model

In Vivo Efficacy: 48740 RP Mitigates LPS-Induced Pulmonary Inflammation

Pretreatment with 48740 RP in guinea pigs and hamsters exposed to inhaled bacterial lipopolysaccharide (LPS) resulted in significant mitigation of acute pulmonary inflammation. The compound inhibited damage to endothelial cells, decreased vascular permeability, and reduced the number of neutrophils in the airways 24 hours after LPS exposure. Notably, the LPS-induced increase in platelet numbers in the airways was not affected [1].

PAF Antagonist Pulmonary Inflammation LPS Endotoxin In Vivo

Chemical Scaffold Uniqueness: 48740 RP is the Prototype of the Pyrrolo[1,2-c]thiazole Class

48740 RP was the first non-lipid synthetic compound identified with PAF receptor antagonist properties, thereby defining a new chemical class: the pyrrolo[1,2-c]thiazoles [1]. This structural novelty distinguishes it from earlier PAF antagonists like CV 3988 (a PAF-related derivative) and natural products like kadsurenone. Its discovery opened a new avenue for medicinal chemistry, leading to the development of more potent analogs such as RP 52629, RP 52770, and the highly potent RP 59227 [2].

PAF Antagonist Chemical Scaffold Pyrrolo[1,2-c]thiazole SAR

Defined Research Applications of 48740 RP Based on Quantitative Evidence


Investigating the Functional Selectivity of PAF Receptor Antagonists

Researchers studying the structure-activity relationships of the PAF receptor or seeking to differentiate between PAF receptor subtypes will find 48740 RP's unique functional selectivity profile essential for their work. Its differential activity compared to BN 52021 against PAF structural analogues [1] makes it a critical tool for dissecting PAF receptor pharmacology.

Ex Vivo Human Platelet Aggregation Studies with Defined PK/PD Parameters

In studies requiring precise quantification of PAF antagonism in human samples, 48740 RP provides a well-characterized benchmark. Its linear pharmacokinetics and defined I50 of 2.3 mg/L for inhibiting PAF-induced platelet aggregation [1] enable accurate dosing and reliable interpretation of pharmacodynamic effects.

In Vivo Models of PAF-Dependent Bronchoconstriction and Pulmonary Inflammation

For in vivo investigations where selective PAF receptor blockade is required without interference from other bronchoconstrictor pathways, 48740 RP is a validated tool. Its ability to selectively inhibit PAF-induced bronchoconstriction at 3 mg/kg i.v. [1] and its efficacy in reducing LPS-induced pulmonary inflammation [2] support its use in respiratory and inflammatory disease models.

Medicinal Chemistry and SAR Studies for Next-Generation PAF Antagonists

As the prototype of the pyrrolo[1,2-c]thiazole class of non-lipid PAF antagonists [1], 48740 RP serves as a critical reference compound for medicinal chemists. Its scaffold is the foundation for the development of more potent analogs like RP 59227 [2], making it indispensable for SAR studies and the rational design of novel PAF-targeting therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 48740 RP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.